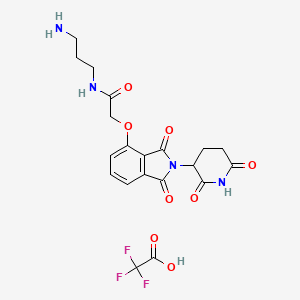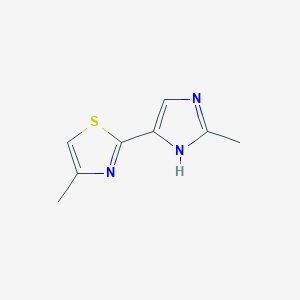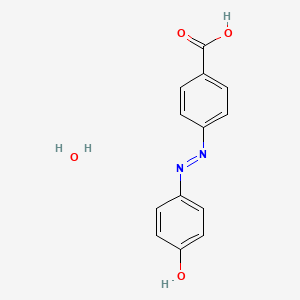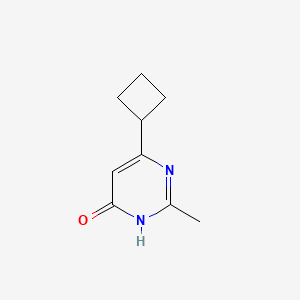![molecular formula C16H16N2O9 B1436922 (1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 1257323-82-2](/img/structure/B1436922.png)
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is a chemical compound known for its role as a selective group II metabotropic glutamate receptor agonist. This compound is a caged version of LY 379268, which means it is modified to be activated by light, allowing for precise spatial and temporal control in biological experiments . The molecular formula of this compound is C16H16N2O9, and it has a molecular weight of 380.31 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves the incorporation of a photolabile protecting group, NPEC (N-1-(2-nitrophenyl)ethoxycarbonyl), onto LY 379268. The general synthetic route includes the following steps:
Protection of LY 379268: The amino group of LY 379268 is protected using the NPEC group. This is typically achieved by reacting LY 379268 with N-1-(2-nitrophenyl)ethoxycarbonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid undergoes several types of chemical reactions, including:
Photolysis: The primary reaction of interest is photolysis, where the NPEC group is cleaved upon exposure to light, releasing the active LY 379268.
Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, leading to the breakdown of the NPEC group
Common Reagents and Conditions
Photolysis: Light of specific wavelengths (typically UV light) is used to cleave the NPEC group.
Hydrolysis: Aqueous solutions and mild acidic or basic conditions can facilitate hydrolysis
Major Products Formed
Photolysis: The major product formed is LY 379268, the active compound.
Hydrolysis: The products include LY 379268 and the corresponding nitrophenyl byproducts
Aplicaciones Científicas De Investigación
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of group II metabotropic glutamate receptors in the brain. .
Pharmacology: Researchers use this compound to investigate the pharmacological properties of group II metabotropic glutamate receptors and their potential as therapeutic targets for neurological disorders
Cell Biology: The compound is employed in studies of cellular signaling pathways, particularly those involving glutamate receptors
Mecanismo De Acción
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid exerts its effects through the following mechanism:
Photolysis Activation: Upon exposure to light, the NPEC group is cleaved, releasing the active LY 379268.
Receptor Binding: LY 379268 binds to group II metabotropic glutamate receptors, activating them.
Signal Transduction: Activation of these receptors modulates intracellular signaling pathways, influencing neuronal excitability and synaptic transmission
Comparación Con Compuestos Similares
Similar Compounds
LY 379268: The parent compound, a selective group II metabotropic glutamate receptor agonist
LY 354740: Another selective group II metabotropic glutamate receptor agonist.
(2R,4R)-APDC: A selective agonist for group II metabotropic glutamate receptors.
Uniqueness
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is unique due to its caged structure, allowing for light-controlled activation. This feature provides researchers with the ability to precisely control the timing and location of receptor activation, which is not possible with non-caged compounds .
Propiedades
Número CAS |
1257323-82-2 |
|---|---|
Fórmula molecular |
C16H16N2O9 |
Peso molecular |
380.31 g/mol |
Nombre IUPAC |
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C16H16N2O9/c1-7(8-4-2-3-5-9(8)18(24)25)27-15(23)17-16(14(21)22)6-26-12-10(11(12)16)13(19)20/h2-5,7,10-12H,6H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t7?,10-,11-,12+,16+/m1/s1 |
Clave InChI |
AHJQYZMYVTZSGT-ZADUFHANSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(COC3C2C3C(=O)O)C(=O)O |
SMILES isomérico |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CO[C@@H]3[C@H]2[C@H]3C(=O)O)C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(COC3C2C3C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


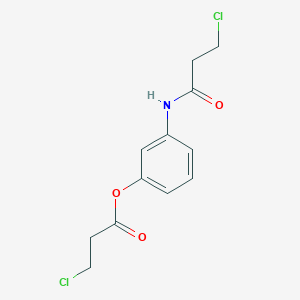
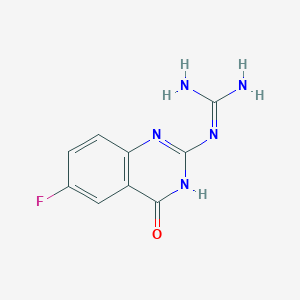
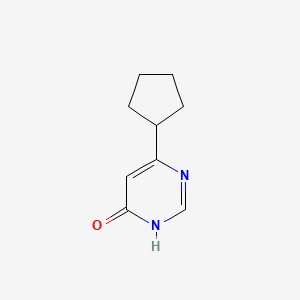
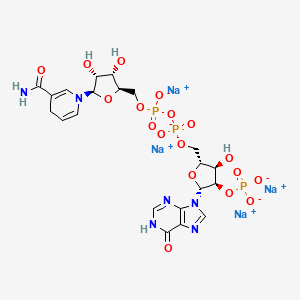
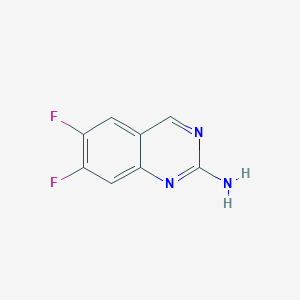
![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)
![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)
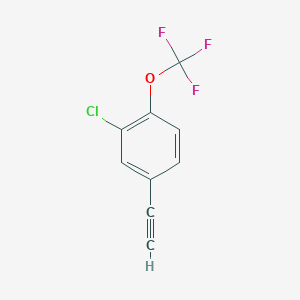
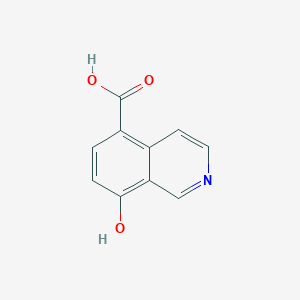
![N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436855.png)
